molecular formula C14H15Cl2N3OS B2377693 [4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone CAS No. 339106-66-0

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone

Cat. No. B2377693
CAS RN: 339106-66-0
M. Wt: 344.25
InChI Key: LKDLDUKXZNPBMD-UHFFFAOYSA-N
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Description

“4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone” is a small molecule that belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms . The compound also contains an amine group and a phenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.369 and a chemical formula of C14H17N3OS . The predicted density is 1.216±0.06 g/cm3 . The boiling point is predicted to be 481.4±55.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized using various techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density functional theory (DFT) calculation was used for structural optimization and theoretical vibrational spectra interpretation. This detailed study helps in understanding the structural and electronic properties of the compound (Shahana & Yardily, 2020).

Antibacterial Activity

  • Molecular docking studies have been carried out to understand the antibacterial activity of this compound. Such studies are crucial for developing new antimicrobial agents (Shahana & Yardily, 2020).

Anticancer Properties

  • Some derivatives of this compound have been tested and showed higher anticancer activity than the reference drug doxorubicin. This indicates its potential as a new class of anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity

  • Derivatives of this compound have been synthesized and screened for in vitro antioxidant activity. The study revealed that certain derivatives exhibit potent antioxidant activities, suggesting their potential therapeutic applications (Reddy et al., 2015).

Antifungal Activity

  • Novel derivatives have been synthesized and demonstrated promising effects on antifungal activity. This opens up avenues for the development of new antifungal agents (Lv et al., 2013).

Computational Study and Structural Analysis

  • Computational studies, including DFT, have been used to analyze the thermodynamic parameters, which aids in understanding the stability and reactivity of the compound and its derivatives (Kubba & Rahim, 2018).

Potential SARS-CoV-2 Treatment

  • The compound has been synthesized and structurally analyzed for potential application in treating SARS-CoV-2. Molecular docking studies have shown that it exhibits binding affinity with SARS-CoV-2 proteins, suggesting its potential as a therapeutic agent (Eno et al., 2022).

Central Nervous System Depressant Activity

  • Some derivatives have shown central nervous system depressant activity and potential anticonvulsant properties, indicating their possible use in neurological disorders (Butler, Wise, & Dewald, 1984).

Future Directions

As this compound is classified as experimental , it may be the subject of ongoing research. Future studies could explore its potential uses, interactions, and effects in more detail.

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is the Serine/threonine-protein kinase Chk1 in humans . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for this compound.

Mode of Action

It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction could potentially alter the function of the protein, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

properties

IUPAC Name

[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3OS/c1-14(2,3)19-13-18-12(17)11(21-13)10(20)8-5-4-7(15)6-9(8)16/h4-6H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDLDUKXZNPBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone

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